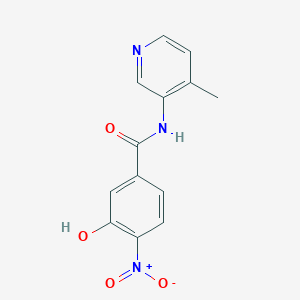

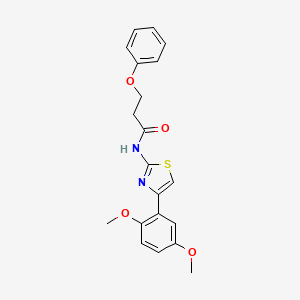

![molecular formula C12H8BrN3O2 B3010340 Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate CAS No. 1200130-50-2](/img/structure/B3010340.png)

Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate

Übersicht

Beschreibung

The compound of interest, "Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate," is a complex organic molecule that is likely to have significant biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simple aromatic compounds. For instance, the synthesis of various pyrrolidine derivatives, as mentioned in one study, is achieved through a 1,3-dipolar cycloaddition reaction, followed by cyclization reactions . Similarly, the synthesis of bromo-substituted indole derivatives is performed using Japp-Klingemann and Fischer indole cyclization reactions . These methods could potentially be adapted for the synthesis of "Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate," suggesting that halogenation and cyclization are key steps in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by techniques such as IR, NMR, and X-ray crystallography. For example, the stereochemistry of a methyl pyrrolidine derivative was determined using single-crystal X-ray diffraction . Another study describes the crystal structure of a thieno[2,3-b]pyridine derivative, which is stabilized by intermolecular and intramolecular hydrogen bonds . These findings indicate that "Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate" may also exhibit a planar structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored through their interactions with various reagents. For instance, methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to yield imidazo-fused nitrogen-heterocycles . This suggests that the bromo-substituted pyrrolopyridine compound could also undergo nucleophilic substitution reactions with amines, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylate groups can affect properties like solubility, melting point, and reactivity. Although the papers do not provide specific data on "Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate," they do discuss the properties of similar compounds. For example, the antimicrobial activity of methyl pyrrolidine derivatives against various bacterial and fungal strains indicates that the compound of interest may also possess biological activities .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- A study by Toja et al. (1986) synthesized a series of carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, demonstrating antibacterial activity in vitro. This indicates potential applications in developing antibacterial agents (Toja et al., 1986).

Synthesis of Complex Heterocyclic Compounds

- Kametani et al. (1980) discussed the synthesis of apomitomycin derivatives, involving compounds structurally similar to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, suggesting its role in the synthesis of complex heterocyclic compounds useful in various chemical applications (Kametani et al., 1980).

Development of Agrochemicals and Functional Materials

- Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, closely related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, revealing its potential in the development of agrochemicals and functional materials (Minakata et al., 1992).

Antitumor Activities

- Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, structurally similar to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, demonstrating potent in vitro and in vivo antitumor activity due to selective transport by folate receptors and PCFT over RFC, indicating potential therapeutic applications in cancer treatment (Wang et al., 2010).

Photophysical Properties in Drug Delivery

- Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives, which are structurally related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate. They found these compounds to have promising photophysical properties for potential drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been shown to interact with protein kinases . These kinases play a crucial role in cellular processes, including cell growth and differentiation, and are often targets for anticancer and anti-inflammatory drugs .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to other pyrrolopyrazine derivatives, which have been shown to inhibit protein kinases . This inhibition can disrupt the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given the potential protein kinase inhibition, it could impact pathways regulated by these kinases, such as cell growth and differentiation .

Result of Action

Based on the potential protein kinase inhibition, it could lead to changes in cell growth and differentiation .

Safety and Hazards

The safety information for “Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c’]dipyridine-6-carboxylate” includes the following hazard statements: H302 and H317 . The precautionary statements include P280, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Eigenschaften

IUPAC Name |

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGBFLYZVAJTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

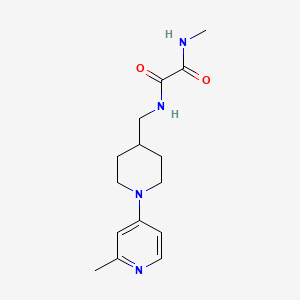

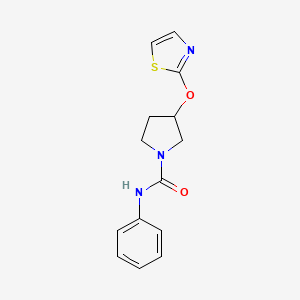

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

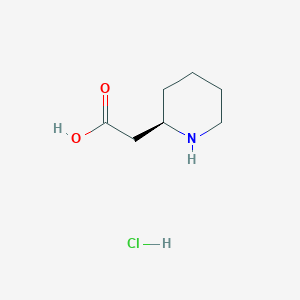

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

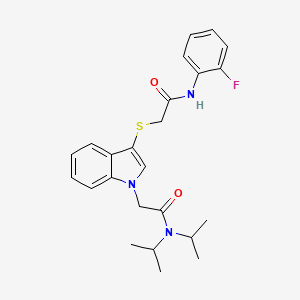

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

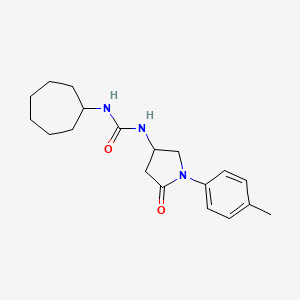

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)